molecular formula C8H12N2O3S B14526431 2-{[(Pyridin-2-yl)methyl]amino}ethane-1-sulfonic acid CAS No. 62402-26-0

2-{[(Pyridin-2-yl)methyl]amino}ethane-1-sulfonic acid

Cat. No.: B14526431
CAS No.: 62402-26-0
M. Wt: 216.26 g/mol
InChI Key: OCQYCDJNAWCJTN-UHFFFAOYSA-N
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Description

2-{[(Pyridin-2-yl)methyl]amino}ethane-1-sulfonic acid is an organic compound that features a pyridine ring attached to an ethane-1-sulfonic acid group via a methylamino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(Pyridin-2-yl)methyl]amino}ethane-1-sulfonic acid typically involves the reaction of pyridine-2-carbaldehyde with ethane-1-sulfonic acid in the presence of a reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-{[(Pyridin-2-yl)methyl]amino}ethane-1-sulfonic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce sulfonates or sulfinates. Substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

2-{[(Pyridin-2-yl)methyl]amino}ethane-1-sulfonic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[(Pyridin-2-yl)methyl]amino}ethane-1-sulfonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can participate in π-π stacking interactions, while the sulfonic acid group can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(Pyridin-2-yl)methyl]amino}ethane-1-sulfonic acid is unique due to its combination of a pyridine ring and a sulfonic acid group, which provides distinct chemical reactivity and potential for diverse applications. Its ability to participate in multiple types of chemical reactions and its potential biological activity make it a valuable compound for research and development .

Properties

CAS No.

62402-26-0

Molecular Formula

C8H12N2O3S

Molecular Weight

216.26 g/mol

IUPAC Name

2-(pyridin-2-ylmethylamino)ethanesulfonic acid

InChI

InChI=1S/C8H12N2O3S/c11-14(12,13)6-5-9-7-8-3-1-2-4-10-8/h1-4,9H,5-7H2,(H,11,12,13)

InChI Key

OCQYCDJNAWCJTN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CNCCS(=O)(=O)O

Origin of Product

United States

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